![molecular formula C23H26N2O2 B13824155 1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-
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Overview
Description
1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one is a synthetic curcuminoid derivativeIt is characterized by the presence of dimethylamino groups and a hydroxy group, which contribute to its distinctive chemical behavior and reactivity .
Preparation Methods
The synthesis of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one involves several steps. One common method includes the reaction of acetylacetone with boric anhydride in the presence of ethyl acetate. The reaction mixture is heated to 60°C and stirred until a white suspension forms. This intermediate is then reacted with 4-dimethylaminobenzaldehyde to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the dimethylamino groups act as leaving groups. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a fluorescent dye due to its strong emission properties. In biology, it serves as a photosensitizer in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to induce cell death in malignant cells .
Mechanism of Action
The mechanism of action of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one involves its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it an effective photosensitizer in photodynamic therapy. The compound’s molecular targets include cellular components such as lipids, proteins, and nucleic acids, which are damaged by the ROS, leading to cell death . The pathways involved in this process include the activation of apoptotic and necrotic pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one is unique compared to other curcuminoid derivatives due to its enhanced photophysical properties and increased tissue penetration. Similar compounds include bisdemethoxy curcumin, which lacks the two methoxy groups, and cinnamaldehyde derivatives designed to increase absorption maximum . These compounds share some structural similarities but differ in their specific functional groups and resulting chemical behavior.
Biological Activity
1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy- is a synthetic compound with significant biological activity. It belongs to the class of curcuminoids, which are known for their antioxidant properties and potential therapeutic applications. This compound features a unique heptatriene backbone with hydroxyl and dimethylamino substituents, contributing to its reactivity and biological effects.
- Molecular Formula : C23H26N2O2
- Molecular Weight : 362.5 g/mol
- IUPAC Name : 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxyhepta-1,4,6-trien-3-one
- Canonical SMILES : CN(C)C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=C(C=C2)N(C)C)O
Biological Activity
The biological activity of 1,4,6-heptatrien-3-one has been extensively studied, revealing several key properties:
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant capabilities. It has been shown to inhibit lipid peroxidation more effectively than traditional antioxidants such as alpha-tocopherol. This property is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for further exploration in the treatment of inflammatory diseases.
Anticancer Potential
1,4,6-Heptatrien-3-one has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which play a significant role in cancer cell death. The compound's structure allows it to interact with various biological targets, enhancing its therapeutic potential against tumors .
The mechanism of action of 1,4,6-heptatrien-3-one involves several biochemical pathways:
- Generation of ROS : The compound can generate ROS upon activation, leading to oxidative stress in cancer cells and promoting apoptosis.
- Inhibition of Lipid Peroxidation : By scavenging free radicals, it prevents lipid peroxidation, thereby protecting cellular membranes from oxidative damage .
- Interaction with Biological Targets : The dimethylamino groups enhance binding affinity to various proteins and enzymes involved in cell signaling and proliferation pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 1,4,6-heptatrien-3-one:
Synthesis Methods
The synthesis of 1,4,6-heptatrien-3-one can be achieved through various chemical reactions. A common method involves the reaction of acetylacetone with boric anhydride in the presence of ethyl acetate followed by reaction with 4-dimethylaminobenzaldehyde. This synthetic route allows for modifications that may enhance biological activity or yield novel derivatives.
Properties
Molecular Formula |
C23H26N2O2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1,7-bis[4-(dimethylamino)phenyl]-5-hydroxyhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C23H26N2O2/c1-24(2)20-11-5-18(6-12-20)9-15-22(26)17-23(27)16-10-19-7-13-21(14-8-19)25(3)4/h5-17,26H,1-4H3 |
InChI Key |
JLNWRDOLIIJBPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=C(C=C2)N(C)C)O |
Origin of Product |
United States |
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